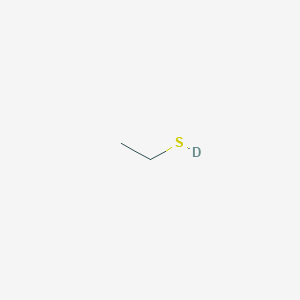
Ethanethiol-SD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a colorless liquid with a distinct, pungent odor often described as resembling rotten cabbage or skunk. This compound is primarily used as an odorant to detect gas leaks in liquefied petroleum gas (LPG) due to its strong smell .
準備方法
Synthetic Routes and Reaction Conditions: Ethanethiol-SD can be synthesized through several methods:
Reaction of Ethylene with Hydrogen Sulfide: This method involves the reaction of ethylene (C₂H₄) with hydrogen sulfide (H₂S) in the presence of various catalysts.
Reaction of Ethanol with Hydrogen Sulfide: Commercially, this compound is prepared by reacting ethanol (C₂H₅OH) with hydrogen sulfide gas over an acidic solid catalyst, such as alumina.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: Ethanethiol-SD undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to ethyl sulfonic acid using strong oxidizing agents.
Reduction: this compound can be reduced to form various sulfur-containing compounds.
Substitution: this compound can undergo substitution reactions where the thiol group (–SH) is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric oxide, hydrogen peroxide.
Reducing Agents: Various sulfur-containing compounds.
Substitution Reagents: Alkyl halides, thiourea.
Major Products Formed:
Oxidation: Ethyl sulfonic acid, diethyl disulfide.
Reduction: Various sulfur-containing compounds.
Substitution: Thiol derivatives.
科学的研究の応用
Ethanethiol-SD has a wide range of applications in scientific research, including:
Biology: Studied for its role in biological processes involving sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications due to its sulfur content.
作用機序
The mechanism of action of ethanethiol-SD involves its interaction with various molecular targets and pathways:
Thiol Group Interaction: The thiol group (–SH) in this compound can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Oxidation-Reduction Reactions: this compound can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Ethanethiol-SD can be compared with other similar compounds, such as:
Methanethiol (CH₃SH): A simpler thiol with a similar odor but different reactivity and applications.
Butanethiol (C₄H₉SH): A longer-chain thiol with different physical properties and industrial uses.
Thiophenol (C₆H₅SH): An aromatic thiol with distinct chemical properties and applications in organic synthesis.
Uniqueness of this compound: this compound is unique due to its strong odor, making it an ideal odorant for detecting gas leaks. Its reactivity and versatility in chemical reactions also make it valuable in various scientific and industrial applications .
特性
分子式 |
C2H6S |
|---|---|
分子量 |
63.14 g/mol |
IUPAC名 |
deuteriosulfanylethane |
InChI |
InChI=1S/C2H6S/c1-2-3/h3H,2H2,1H3/i/hD |
InChIキー |
DNJIEGIFACGWOD-DYCDLGHISA-N |
異性体SMILES |
[2H]SCC |
正規SMILES |
CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


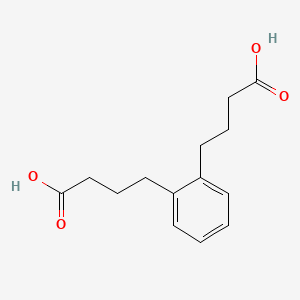
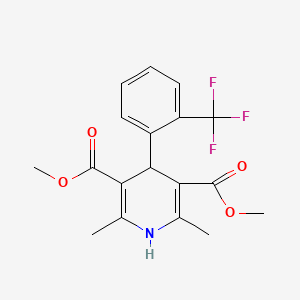
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B13421810.png)
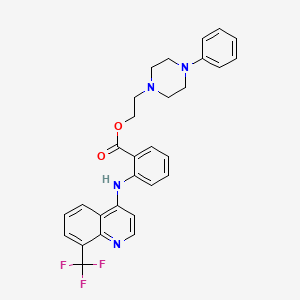
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13421823.png)

![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)

![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421838.png)

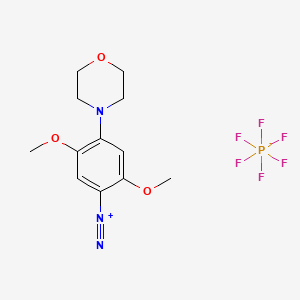
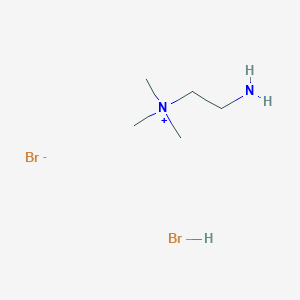
![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
